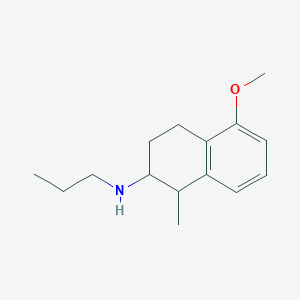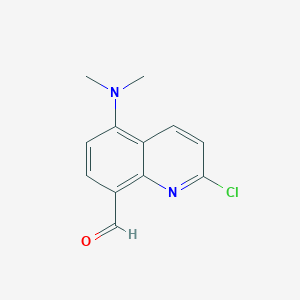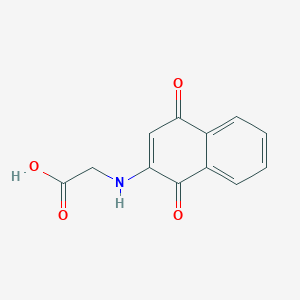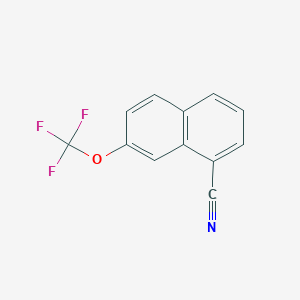![molecular formula C12H10ClNO2 B11873232 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid CAS No. 62645-79-8](/img/structure/B11873232.png)
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid is a chemical compound with the molecular formula C11H10ClN. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs.
Métodos De Preparación
The synthesis of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-chlorophenylhydrazine.
Cyclization: The reaction proceeds through cyclization to form the indole ring system.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can convert the compound to its reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide.
Aplicaciones Científicas De Investigación
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with proteins and nucleic acids .
Comparación Con Compuestos Similares
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the chlorine and carboxylic acid groups, making it less reactive and less versatile in chemical synthesis.
Indole-2-carboxylic acid: Lacks the chlorine atom and the tetrahydrocyclopenta ring, resulting in different chemical and biological properties.
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
62645-79-8 |
|---|---|
Fórmula molecular |
C12H10ClNO2 |
Peso molecular |
235.66 g/mol |
Nombre IUPAC |
7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO2/c13-7-1-2-10-9(5-7)8-3-6(12(15)16)4-11(8)14-10/h1-2,5-6,14H,3-4H2,(H,15,16) |
Clave InChI |
AKNQFXHETXQQPE-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11873193.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)


![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)

![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)


